Home > Products > Screening Compounds P80900 > Chloroquine-D10 Phosphate Salt
Chloroquine-D10 Phosphate Salt -

Chloroquine-D10 Phosphate Salt

Catalog Number: EVT-15487826
CAS Number:
Molecular Formula: C18H32ClN3O8P2
Molecular Weight: 525.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroquine-D10 Phosphate Salt is a derivative of chloroquine, an established antimalarial agent. This compound is primarily used in research settings to study the pharmacological properties of chloroquine and its analogs. Chloroquine itself has been utilized for decades to treat malaria and certain autoimmune diseases, and its phosphate salt form enhances its solubility and bioavailability.

Source

Chloroquine was originally derived from the bark of the Cinchona tree, which contains quinine, a natural antimalarial compound. The synthetic production of chloroquine began during World War II, leading to its widespread use due to its efficacy against Plasmodium species responsible for malaria. The specific phosphoric acid salt form improves its pharmacokinetic properties, making it suitable for various applications in both clinical and laboratory settings .

Classification

Chloroquine-D10 Phosphate Salt is classified as an antimalarial drug and is categorized under the larger class of 4-aminoquinolines. It is recognized for its ability to inhibit the growth of malaria parasites by interfering with their heme detoxification process .

Synthesis Analysis

Methods

The synthesis of Chloroquine-D10 Phosphate Salt involves several steps that can be categorized into asymmetric synthesis and salt formation. Notably, a recent method described in a patent involves:

  1. Asymmetric Reductive Amination: Utilizing 5-(N-diethylamino)-2-pentanone and (S)-alpha-methylbenzylamine in the presence of Lewis acid to create a chiral amine.
  2. Catalytic Hydrogenation: This step removes a benzyl protecting group from the side chain.
  3. Condensation Reaction: The chiral amine is then condensed with 4,7-dichloroquinoline to form chloroquine.
  4. Salt Formation: Finally, chloroquine is reacted with phosphoric acid to yield Chloroquine-D10 Phosphate Salt, which exhibits high enantiomeric purity (over 99%) and a total yield exceeding 70% .

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The use of chiral catalysts and reagents is critical in achieving the desired stereochemistry.

Molecular Structure Analysis

Structure

Chloroquine-D10 Phosphate Salt has a complex molecular structure characterized by:

  • Chemical Formula: C₁₈H₂₆ClN₃O₈P
  • Molecular Weight: Approximately 419.83 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using software like JSmol, which illustrates the spatial arrangement of atoms within the molecule.

Data

The InChI Key for Chloroquine-D10 Phosphate Salt is WHTVZRBIWZFKQO-AWEZNQCLSA-N, which provides a unique identifier for database searches related to this compound .

Chemical Reactions Analysis

Reactions

Chloroquine-D10 Phosphate Salt participates in several chemical reactions that are relevant to its mechanism of action:

  1. Protonation: In acidic environments, the basic nitrogen atoms in chloroquine can become protonated, enhancing its solubility.
  2. Complexation with Heme: Chloroquine binds to free heme in the digestive vacuole of malaria parasites, preventing their detoxification processes.

Technical Details

The interactions between chloroquine and heme are crucial for its antimalarial activity, as they lead to the accumulation of toxic heme derivatives within the parasite cells .

Mechanism of Action

Process

Chloroquine-D10 Phosphate Salt exerts its antimalarial effects primarily through:

  • Inhibition of Heme Polymerization: By binding to free heme released during hemoglobin digestion by Plasmodium species, it prevents the formation of hemozoin, a non-toxic polymer that the parasite uses to detoxify heme.
  • Disruption of Lysosomal Function: The accumulation of toxic heme leads to oxidative stress within the parasite, ultimately resulting in cell death.

Data

Studies indicate that chloroquine's effective concentration (IC50) varies among different strains of malaria parasites, highlighting its potency against sensitive strains compared to resistant ones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Highly soluble in water due to its phosphate salt form.

Chemical Properties

  • pH Stability: Stable across a range of pH levels but shows enhanced solubility at lower pH values.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses indicate that these properties contribute significantly to its bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Chloroquine-D10 Phosphate Salt is primarily utilized in research settings for:

  • Pharmacological Studies: Investigating the mechanisms underlying chloroquine's action against malaria and other diseases.
  • Drug Development: Serving as a lead compound for synthesizing new antimalarial agents or analogs with improved efficacy or reduced toxicity.
  • Diagnostic Tools: Used in assays that measure drug interactions or cellular responses in malaria-infected cells.

This compound continues to be pivotal in understanding and combating malaria as well as exploring potential applications in treating other diseases .

Synthetic Methodologies and Optimization Strategies for Chloroquine-D10 Phosphate Salt

Deuterium Isotope Labeling Techniques in Chloroquine Analog Synthesis

Deuterium incorporation into the chloroquine scaffold represents a sophisticated chemical strategy for creating isotopologues with enhanced metabolic stability and utility as analytical standards. Chloroquine-D10 phosphate salt (7-chloro-4-(4-diethylamino-D10-1-methylbutylamino) quinoline diphosphate) features ten deuterium atoms strategically positioned at the terminal ethyl groups of the diethylaminopentyl side chain. This molecular architecture leverages the primary deuterium kinetic isotope effect (DKIE), where the higher activation energy required for C-D bond cleavage (vs. C-H) results in altered metabolic profiles, particularly for pathways involving cytochrome P450 oxidation [4].

Two principal synthetic routes dominate deuterated chloroquine production:

  • Building Block Assembly: This method utilizes uniformly ¹³C-labeled benzene and ¹⁵N-labeled potassium nitrate as isotopic precursors. Through multi-step sequences, these labeled precursors are incorporated into 7-chloro-4-(4-diethylamino-D10-1-methylbutylamino)quinoline. Subsequent phosphate salt formation yields Chloroquine-D10 phosphate with high isotopic purity (M+7 isotopomer). This approach offers exceptional isotopic control but involves complex synthesis [9].
  • Late-Stage Deuteration: This streamlined alternative employs non-deuterated chloroquine base as the starting material. Selective deuteration is achieved via Pd/C-catalyzed H/D exchange using deuterium oxide (D₂O) under controlled pressure and temperature. Optimization focuses on catalyst loading (typically 5-10% Pd/C), reaction temperature (80-120°C), and deuterium source purity to maximize D10 incorporation while minimizing racemization and by-product formation. This method offers efficiency but requires rigorous purification to achieve the necessary ≥98% deuterium enrichment for use as an internal standard in mass spectrometry [4] [10].

Table 1: Comparative Analysis of Chloroquine-D10 Phosphate Synthetic Routes

Synthetic RouteKey Isotopic PrecursorsReaction ConditionsPrimary AdvantagesPrimary ChallengesIsotopic Purity Target
Building Block AssemblyU-¹³C Benzene, ¹⁵N KNO₃Multi-step organic synthesisExceptional control over label positionLengthy synthesis, high cost of precursors≥ 99% Atom D excess
Late-Stage H/D ExchangeNon-deuterated Chloroquine, D₂OPd/C (5-10%), 80-120°C, D₂OShorter route, utilizes existing APIRequires extensive purification, risk of racemization≥ 98% D10 incorporation

Catalytic Alkylation and Condensation Reactions with 4,7-Dichloroquinoline Derivatives

The synthesis of the chloroquine core universally relies on 4,7-dichloroquinoline as the pivotal electrophilic building block. The critical step involves regioselective nucleophilic displacement of the C-4 chlorine atom by a deuterated diamine side chain precursor, typically N,N-diethyl-D10-1,4-pentanediamine (N¹,N¹-diethyl-D10-pentane-1,4-diamine). Achieving high regioselectivity (C-4 vs. C-7 substitution) and minimizing dialkylation are paramount challenges addressed through catalyst and solvent optimization [1] [5] [9].

Catalytic Systems and Optimization:

  • Lewis Acid Catalysis: Aluminum phosphate (AlPO₄) emerges as a highly effective catalyst. Its role involves activating the quinoline ring towards nucleophilic attack at C-4 by coordinating with the ring nitrogen. Optimal conditions utilize 0.5-1.5 mol% AlPO₄ in anhydrous toluene under reflux (110-115°C). This system promotes C-4 alkylation while suppressing the undesired C-7 substitution and bis-alkylation products, achieving yields exceeding 85% for the chloroquine-D10 base intermediate [1] [5].
  • Solvent Engineering: Solvent polarity significantly impacts reaction rate and regioselectivity. Non-polar aprotic solvents (toluene, xylene) are preferred over polar alternatives (DMSO, DMF). They facilitate higher temperatures needed for efficient reaction while minimizing side reactions like quinoline hydrolysis. Crucially, these solvents enhance the solubility of the AlPO₄ catalyst and the diamine nucleophile, ensuring homogeneous reaction conditions essential for reproducibility [1] [7].
  • Stoichiometry and Reaction Control: Precise control of the diamine to 4,7-dichloroquinoline molar ratio (typically 1.05:1 to 1.1:1) is critical. A slight excess of diamine ensures complete consumption of the expensive quinoline derivative but minimizes unreacted diamine, which is challenging to separate from the product due to similar polarity. Reaction progress is meticulously monitored via HPLC or TLC to prevent over-alkylation [1] [9].

Table 2: Catalytic Alkylation Optimization Parameters for Chloroquine-D10 Base Synthesis

ParameterOptimal Condition/SystemImpact on ReactionObserved Outcome (Optimized)
CatalystAlPO₄ (0.5-1.5 mol%)Activates quinoline N, enhances C-4 electrophilicity>85% Yield, >95% Regioselectivity (C-4)
SolventAnhydrous Toluene (reflux)High boiling point, non-polar, dissolves reactants/catalystMinimizes hydrolysis, facilitates temperature control
Diamine:Quinoline Ratio1.05:1 to 1.1:1Ensures quinoline consumption, limits diamine excessReduces purification burden, cost-effective
Temperature110-115°C (Reflux)Provides activation energy for substitutionCompletes reaction in 6-10 hours
MonitoringHPLC (C18 reverse phase)Tracks quinoline consumption and product formationPrevents over-reaction/dialkylation

Hybrid Compound Synthesis: Integration of Chemoreversal Agents with Chloroquine Scaffolds

Beyond isotopic labeling for analytical or metabolic studies, chemical modification of the chloroquine scaffold, including its deuterated forms, focuses on overcoming drug resistance. A prominent strategy involves synthesizing covalent hybrids linking the chloroquine-D10 pharmacophore to chemoreversal agents (CRAs) capable of inhibiting resistance mechanisms like the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) [6].

Synthetic Approaches for Hybridization:

  • Terminal Amine Functionalization: The tertiary amine nitrogen of the chloroquine-D10 side chain serves as the primary conjugation point. Reductive amination is a versatile method, reacting chloroquine-D10 base with aldehydes or ketones derived from potent CRAs (e.g., quinuclidin-3-one derivatives) in the presence of sodium cyanoborohydride (NaBH₃CN) or triacetoxyborohydride (NaBH(OAc)₃). Optimization requires pH control (pH 5-7 using acetate buffer) and solvent choice (methanol, THF, DCM) to maximize imine formation and subsequent reduction while preserving the quinoline and deuterated ethyl groups [6].
  • Triazole Linker Chemistry: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a highly specific conjugation strategy. This involves:
  • Synthesis of an azido-functionalized chloroquine-D10 derivative (e.g., from mesylation followed by SN₂ substitution with NaN₃ of the terminal alcohol of a hydroxyethyl side chain variant).
  • Preparation of an alkyne-functionalized chemoreversal agent (CRA).
  • Catalytic coupling using CuSO₄/sodium ascorbate in a water/t-BuOH mixture. This regioselective reaction yields 1,4-disubstituted 1,2,3-triazole-linked hybrids, such as pyrimidine-chloroquine-D10 conjugates. These hybrids exhibit potent activity against CQR strains (IC₅₀ values 10-50 nM) and leverage the triazole's stability and potential for target interactions [4] [7].
  • Direct CRA-Chloroquine-D10 Conjugates: Simplified hybrids are synthesized via amide coupling between carboxylic acid-containing CRAs and the side chain amine of chloroquine-D10 base. Carbodiimide coupling reagents (EDC, DCC) with catalysts like HOBt or DMAP in anhydrous DCM or DMF are employed. While synthetically straightforward, this linkage is susceptible to amidase cleavage in vivo, potentially releasing the individual components [6].

Table 3: Hybrid Chloroquine-D10 Compounds Incorporating Chemoreversal Agents (CRAs)

Hybridization StrategyConjugation ChemistryExample CRA ScaffoldKey Hybrid Structure FeatureReported Outcome (vs. CQR Strains)
Terminal Amine ModificationReductive AminationQuinuclidinone derivatives-NH-CHR-Quinuclidine (R=H, alkyl)IC₅₀ 15-60 nM (vs. CQ IC₅₀ >200 nM)
Triazole LinkerCuAAC (Click Chemistry)Pyrimidine-5-carboxylates-CH₂-O-CH₂-triazole-Pyrimidine-COORIC₅₀ 8-35 nM, improved solubility
Amide ConjugateCarbodiimide-mediated CouplingAryl carboxylic acid CRAs-NH-CO-Aryl-CRAIC₅₀ 20-100 nM, potential prodrug

Characterization of Hybrids: Comprehensive characterization is essential. Beyond standard NMR (¹H, ¹³C) and HRMS, LC-MS/MS with stable isotope-labeled internal standards (like Chloroquine-D10 phosphate itself) is crucial for quantifying hybrid compound concentrations in biological matrices during ADME studies. Hemin binding assays and DNA interaction studies (e.g., UV-Vis titration, circular dichroism) are routinely performed to confirm retention of chloroquine's primary mechanisms of action within the hybrid structure [6] [7].

Properties

Product Name

Chloroquine-D10 Phosphate Salt

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid

Molecular Formula

C18H32ClN3O8P2

Molecular Weight

525.9 g/mol

InChI

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,2D3,4D2,5D2;;

InChI Key

QKICWELGRMTQCR-PFQYSXDYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])C([2H])([2H])[2H].OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.